cyclohexyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Cyclohexyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-hydroxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and esterification. One common method involves the use of sodium hydroxide as a base and ethanol as a solvent. The reaction mixture is heated under reflux to facilitate the formation of the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexyl 2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but with an ethyl group instead of a cyclohexyl group.
2-oxo-2H-chromene-3-carboxamide: Contains an amide group instead of an ester group.
2-oxo-2H-chromene-3-carbonitrile: Features a nitrile group at the 3-position.
Uniqueness
Cyclohexyl 2-oxo-2H-chromene-3-carboxylate is unique due to its cyclohexyl group, which can influence its physical and chemical properties, as well as its biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
cyclohexyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-15(19-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)18/h4-6,9-10,12H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIJLVQOIKMYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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